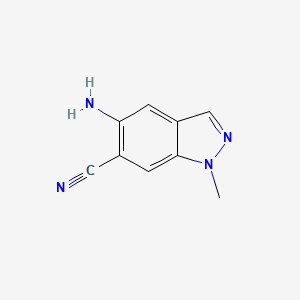
1H-Indazole-6-carbonitrile, 5-amino-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indazole-6-carbonitrile, 5-amino-1-methyl- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry. This compound is characterized by the presence of an indazole ring with a carbonitrile group at the 6th position, an amino group at the 5th position, and a methyl group at the 1st position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indazole-6-carbonitrile, 5-amino-1-methyl- can be achieved through various methods. One common approach involves the reaction of 2-aminobenzonitrile with methylamine under specific conditions. The reaction typically requires a catalyst, such as palladium(II) acetate, and is carried out under reflux in a solvent mixture like toluene and acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents and catalysts is crucial to ensure the efficiency and cost-effectiveness of the process .
Chemical Reactions Analysis
Types of Reactions: 1H-Indazole-6-carbonitrile, 5-amino-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
1H-Indazole-6-carbonitrile, 5-amino-1-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Used in the synthesis of catalysts, complexes, and polymers.
Mechanism of Action
The mechanism of action of 1H-Indazole-6-carbonitrile, 5-amino-1-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific target and the context of its use .
Comparison with Similar Compounds
- 1H-Indazole-3-carboxamide
- 1H-Indazole-4-carbonitrile
- 1H-Indazole-5-carboxylic acid
Comparison: 1H-Indazole-6-carbonitrile, 5-amino-1-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other indazole derivatives, this compound may exhibit different reactivity and biological activity, making it valuable for specific applications in medicinal chemistry and drug development .
Properties
Molecular Formula |
C9H8N4 |
|---|---|
Molecular Weight |
172.19 g/mol |
IUPAC Name |
5-amino-1-methylindazole-6-carbonitrile |
InChI |
InChI=1S/C9H8N4/c1-13-9-3-6(4-10)8(11)2-7(9)5-12-13/h2-3,5H,11H2,1H3 |
InChI Key |
FZKVURFTVRNJSG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2C=N1)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















